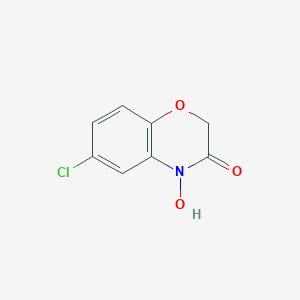

6-chloro-4-hydroxy-1,4-benzoxazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-chloro-4-hydroxy-1,4-benzoxazin-3-one is a heterocyclic organic compound. It is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-4-hydroxy-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazines.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential

Research indicates that 6-chloro-4-hydroxy-1,4-benzoxazin-3-one possesses significant potential as a therapeutic agent. It has been investigated for its ability to interact with neurotransmitter receptors, making it a candidate for treating neurological disorders. Studies have shown that derivatives of this compound exhibit neuroprotective effects and may aid in the management of conditions such as Alzheimer's disease and Parkinson's disease .

Case Study: Neuroprotective Properties

A study published in Pharmaceutical Biology explored the neuroprotective effects of this compound on neuronal cell lines. The results demonstrated that the compound could reduce oxidative stress and apoptosis in these cells, suggesting its potential as a neuroprotective agent .

Agricultural Chemistry

Pesticide and Herbicide Formulation

this compound is utilized in formulating pesticides and herbicides. Its effectiveness in controlling various pests while minimizing environmental impact is noteworthy. The compound's mode of action includes inhibiting specific enzymes in target organisms, leading to growth suppression or mortality .

Case Study: Herbicidal Activity

A research article highlighted the herbicidal activity of this compound against common agricultural weeds such as velvetleaf and barnyardgrass. Field trials demonstrated significant reductions in weed biomass when treated with formulations containing this compound, underscoring its effectiveness as an eco-friendly herbicide.

Material Science

Advanced Materials Development

In material science, this compound is explored for its role in synthesizing advanced polymers and resins. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties, making these materials suitable for high-performance applications .

Data Table: Material Properties Comparison

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

| Flexural Modulus (GPa) | 2 | 3 |

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its structural properties allow it to serve as a valuable tool in elucidating biochemical mechanisms and identifying potential therapeutic targets .

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in cancer metabolism revealed that this compound could effectively inhibit key metabolic pathways in cancer cells. The findings suggest its potential application in cancer therapeutics .

Mécanisme D'action

The mechanism of action of 6-chloro-4-hydroxy-1,4-benzoxazin-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the chloro and hydroxy substituents.

6-Chloro-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with only the chloro substituent.

4-Hydroxy-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with only the hydroxy substituent.

Uniqueness

6-chloro-4-hydroxy-1,4-benzoxazin-3-one is unique due to the presence of both chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Propriétés

Numéro CAS |

13212-63-0 |

|---|---|

Formule moléculaire |

C8H6ClNO3 |

Poids moléculaire |

199.59 g/mol |

Nom IUPAC |

6-chloro-4-hydroxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(12)8(11)4-13-7/h1-3,12H,4H2 |

Clé InChI |

YULGZUDKZCSWDA-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |

SMILES canonique |

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |

Key on ui other cas no. |

13212-63-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.